4-Dimethylamino-N-hydroxy-benzamidine
Overview
Description
Mechanism of Action
Target of Action
The primary target of 4-Dimethylamino-N-hydroxy-benzamidine is Histone deacetylase 8 . Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
This compound is responsible for the deacetylation of lysine residues on the N-terminal part of the core histones (H2A, H2B, H3, and H4) . This deacetylation gives a tag for epigenetic repression and plays an important role in transcriptional regulation, cell cycle progression, and developmental events .
Biochemical Pathways
Dysregulation of this function can cause cancer . Therefore, HDAC inhibitors such as this compound can be used to treat cancer .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) of a drug can significantly impact its bioavailability and its effectiveness .
Result of Action
This compound is a potent inhibitor of histone deacetylases and induces cell cycle arrest and apoptosis in several human cancer cell lines . This means that it can stop the growth of cancer cells and can cause these cells to self-destruct .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dimethylamino-N-hydroxy-benzamidine typically involves the reaction of nitrile with hydroxylamine hydrochloride in the presence of sodium carbonate in ethanol and water. The reaction mixture is refluxed for a specified duration, followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate . The general procedure is as follows:
- Dissolve nitrile (2.5 mmol) in a mixture of ethanol (9 mL) and water (6 mL).
- Add hydroxylamine hydrochloride (695 mg, 10.0 mol) and sodium carbonate (530 mg, 5.0 mol).
- Reflux the mixture for 1-3 hours.
- Cool the reaction mixture and remove ethanol under reduced pressure.
- Extract the aqueous layer with ethyl acetate (3 × 10 mL).
- Dry the combined organic fractions over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the desired amidoximes .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions: 4-Dimethylamino-N-hydroxy-benzamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamidines.
Scientific Research Applications
4-Dimethylamino-N-hydroxy-benzamidine has diverse applications in scientific research, including:
Comparison with Similar Compounds
4-(Dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]-benzamide (M344): This compound is also a histone deacetylase inhibitor and shares similar structural features with 4-Dimethylamino-N-hydroxy-benzamidine.
Thiosemicarbazone-benzaldehyde derivatives: These compounds exhibit antibacterial and anticancer activities and share functional groups with this compound.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a histone deacetylase inhibitor sets it apart from other similar compounds, making it a valuable tool in epigenetic research and potential therapeutic applications .
Properties
IUPAC Name |
4-(dimethylamino)-N'-hydroxybenzenecarboximidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-12(2)8-5-3-7(4-6-8)9(10)11-13/h3-6,13H,1-2H3,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVACMKNLOCQRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70988104 | |
Record name | 4-(Dimethylamino)-N'-hydroxybenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70988104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184778-32-3, 68451-71-8 | |
Record name | Benzenecarboximidamide, 4-(dimethylamino)-N′-hydroxy-, (Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184778-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Dimethylamino)-N'-hydroxybenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70988104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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